![molecular formula C17H18N2O4S B6395502 4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% CAS No. 1261937-04-5](/img/structure/B6395502.png)
4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% (4-PPSPA) is an organic compound with a piperidine-sulfonyl group attached to a phenyl group. It is a white powder and is used in a variety of scientific research applications. 4-PPSPA has become increasingly popular in recent years due to its versatile structure and potential applications.
Applications De Recherche Scientifique
4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has a wide range of scientific research applications. It has been used in the study of enzyme inhibition and drug design, as well as in the synthesis of novel compounds such as peptides and amines. 4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has also been used in the study of protein-protein interactions, as well as in the study of enzyme-substrate interactions. Additionally, 4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has been used in the study of biological systems and cell signaling pathways.
Mécanisme D'action
4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has been found to act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes leads to the suppression of inflammation and the prevention of cell damage. 4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has also been found to act as an agonist of the G protein-coupled receptor, GPR40. Activation of this receptor leads to the stimulation of insulin secretion, which is important for glucose homeostasis.
Biochemical and Physiological Effects
4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has been found to have anti-inflammatory, antinociceptive, and antioxidant effects. It has also been found to have neuroprotective effects, as well as to modulate the immune system. Additionally, 4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has been found to have anti-cancer effects, as well as to modulate the expression of genes involved in cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% is a relatively stable compound, making it well-suited for use in lab experiments. It is also relatively inexpensive and readily available. However, the compound is sensitive to light and heat, making it important to store it in a dark, cool place. Additionally, 4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% is not soluble in water, making it important to use a suitable solvent for experimentation.
Orientations Futures
Given its wide range of potential applications, 4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has great potential for future research. Potential future directions for 4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could be conducted on its potential applications in drug design and delivery, as well as in the study of gene expression and cell signaling pathways. Finally, further research could be conducted on its potential applications in the study of protein-protein and enzyme-substrate interactions.
Méthodes De Synthèse
4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% can be synthesized from piperidine and 4-chlorobenzene-sulfonyl chloride using a two-step process. The first step involves the reaction of piperidine with 4-chlorobenzene-sulfonyl chloride in a solvent such as dichloromethane. This reaction produces 4-chlorobenzene-sulfonamide. The second step involves the reaction of 4-chlorobenzene-sulfonamide with potassium carbonate in a solvent such as ethanol. This reaction produces 4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%.
Propriétés
IUPAC Name |
4-(4-piperidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(21)16-12-14(8-9-18-16)13-4-6-15(7-5-13)24(22,23)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZGNYBYGMDFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


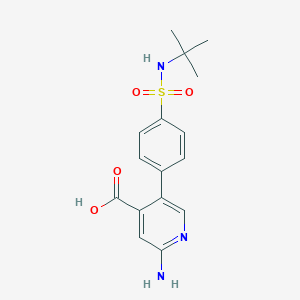
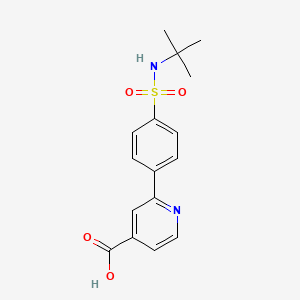
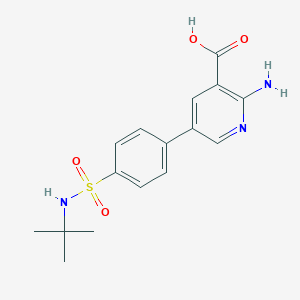
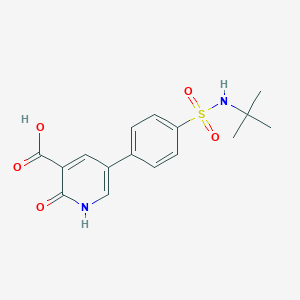
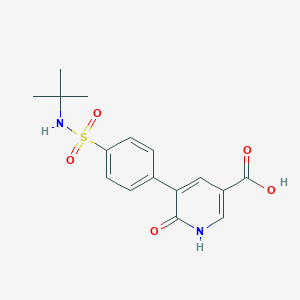

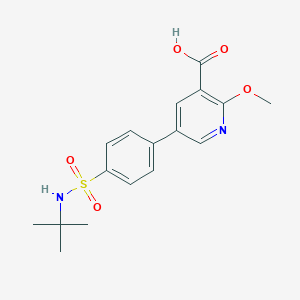
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395483.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395495.png)
![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395507.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395521.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395525.png)
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395532.png)